molecular formula C16H14ClN5NaO6PS2 B1498499 Rp-8-pCPT-cyclic GMPS Sodium CAS No. 153660-04-9

Rp-8-pCPT-cyclic GMPS Sodium

Cat. No. B1498499
CAS RN: 153660-04-9
M. Wt: 525.9 g/mol
InChI Key: JERAACMSJYSCBY-OZOPYAHTSA-M
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Description

Rp-8-pCPT-cyclic GMPS Sodium is a stable, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II. The compound’s chemical structure includes a pCPT (p-chlorophenylthio) group at the 8-position of the purine ring, enhancing both enzyme affinity and membrane permeability .


Molecular Structure Analysis

The molecular formula of Rp-8-pCPT-cyclic GMPS Sodium is C16H14ClN5O6PS2 • Na , with a formula weight of 525.9 g/mol . The compound exists as a crystalline solid and is soluble in water. The key structural features include the cyclic guanosine backbone, the pCPT group, and the sodium salt form .


Physical And Chemical Properties Analysis

  • Membrane Permeability : Enhanced due to the pCPT group

Scientific Research Applications

Neurobiological Research

  • Neuronal Activity Modulation : Rp-8-pCPT-cyclic GMPS Sodium has been shown to influence neuronal activity. For example, in studies on Aplysia neurons, this compound altered bursting activity and response to stimuli, impacting the neuron's intrinsic activity and response to external inputs (Levitan & Levitan, 1988).

  • Sensory Neuron Precursor Proliferation : Research indicates that Rp-8-pCPT-cyclic GMPS Sodium can regulate the proliferation of sensory neuron precursors. This finding opens avenues for studying the development of sensory systems and potential therapeutic applications (Firestein & Bredt, 1998).

Vascular Physiology

  • Vasoregulation : Rp-8-pCPT-cyclic GMPS Sodium plays a role in vasoregulation by interacting with cyclic GMP- and cyclic AMP-pathways. This interaction is significant in understanding the mechanisms of vascular smooth muscle relaxation and contraction, which is crucial in cardiovascular health (Ückert et al., 2004).

  • Protein Kinase Inhibition : It also acts as an inhibitor of cyclic GMP‐dependent protein kinase, which has implications in various physiological processes including blood vessel dilation and regulation of cellular responses (Butt et al., 1995).

  • Ca2+ Oscillation in Cells : Another study highlighted its role in inhibiting Ca2+ oscillation by increasing Ca2+-ATPase activity in rat megakaryocytes, offering insights into cellular signaling and the regulation of cellular activities (Uneyama et al., 1998).

Mechanism of Action

  • Inhibition of cGKs : Rp-8-pCPT-cyclic GMPS Sodium competes with endogenous cGMP for binding to cGKs (cGMP-dependent protein kinases). By inhibiting these kinases, it modulates cellular responses related to cGMP signaling .

properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-OZOPYAHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660596
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rp-8-pCPT-cyclic GMPS Sodium

CAS RN

153660-04-9
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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